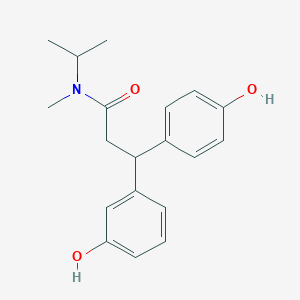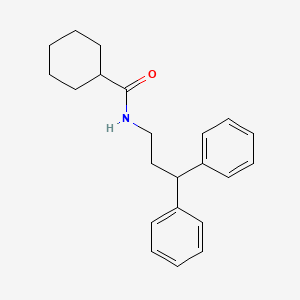![molecular formula C14H20BrNO3 B6057573 [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6057573.png)
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol, also known as BDMP, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective agonist for the μ-opioid receptor, which is a type of opioid receptor that is involved in the modulation of pain, reward, and addiction.
作用機序
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol acts as an agonist for the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol binds to the receptor and activates downstream signaling pathways, leading to the modulation of neuronal activity and the release of neurotransmitters.
Biochemical and Physiological Effects:
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been shown to have potent analgesic effects in animal models of pain. It has also been shown to modulate reward-related behaviors, such as drug-seeking behavior and self-administration of opioids. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has also been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has several advantages as a research tool. It is a potent and selective agonist for the μ-opioid receptor, which allows for the specific modulation of this receptor. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol is that it is a synthetic compound and may not fully replicate the effects of endogenous opioids.
将来の方向性
There are several future directions for research involving [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol. One area of research is the development of novel opioid receptor agonists that have improved efficacy and reduced side effects compared to current opioid drugs. Another area of research is the development of drugs that target specific opioid receptor subtypes, which could lead to more selective and effective pain management strategies. Additionally, research on the molecular mechanisms underlying opioid receptor signaling could lead to the development of new therapeutic targets for the treatment of pain, addiction, and other neurological disorders.
合成法
The synthesis of [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol involves several steps, starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl group of 5-bromo-2,4-dimethoxybenzyl alcohol with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected alcohol with pyrrolidine in the presence of a Lewis acid catalyst to yield the corresponding pyrrolidine derivative. The final step involves the deprotection of the TBDMS group with an acid catalyst to yield [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol.
科学的研究の応用
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been used extensively in scientific research to study the μ-opioid receptor and its role in pain modulation, reward, and addiction. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been shown to be a potent and selective agonist for the μ-opioid receptor, and its use in research has led to a better understanding of the molecular mechanisms underlying opioid receptor signaling.
特性
IUPAC Name |
[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-7-14(19-2)12(15)6-10(13)8-16-5-3-4-11(16)9-17/h6-7,11,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUCJMBGAXLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC2CO)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-(4-morpholinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6057497.png)

![9-(3-chlorophenyl)-7-cyclopentyl-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6057506.png)
![2-fluoro-N-[3-(2-isopropyl-4-methyl-3-oxo-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B6057515.png)
![3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol](/img/structure/B6057526.png)
![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)

![5-(1,3-benzodioxol-5-yl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6057539.png)
![3-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6057545.png)
![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6057560.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6057582.png)